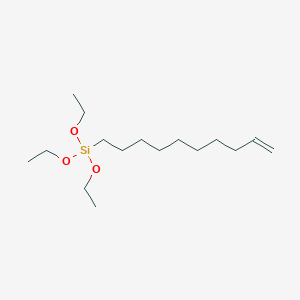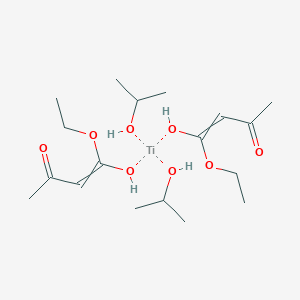![molecular formula C14H29BO2 B14125841 diisopropoxy-[(Z)-oct-1-enyl]-borane CAS No. 86595-40-6](/img/structure/B14125841.png)
diisopropoxy-[(Z)-oct-1-enyl]-borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropoxy-[(Z)-oct-1-enyl]-borane is an organoboron compound characterized by its unique structure, which includes a boron atom bonded to an oct-1-enyl group and two isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropoxy-[(Z)-oct-1-enyl]-borane typically involves the reaction of oct-1-enylboronic acid with isopropanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropoxy-[(Z)-oct-1-enyl]-borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diisopropoxy-[(Z)-oct-1-enyl]-borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Medicine: Research is ongoing into its use as a precursor for boron-containing drugs, which may have unique therapeutic properties.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
Mecanismo De Acción
The mechanism by which diisopropoxy-[(Z)-oct-1-enyl]-borane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylborane: Similar in structure but with three isopropyl groups instead of two isopropoxy groups.
Octylboronic acid: Contains an octyl group bonded to boron but lacks the isopropoxy groups.
Diisopropylborane: Similar but with two isopropyl groups instead of an oct-1-enyl group.
Uniqueness
Diisopropoxy-[(Z)-oct-1-enyl]-borane is unique due to its combination of an oct-1-enyl group and two isopropoxy groups, which confer specific reactivity and properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
86595-40-6 |
|---|---|
Fórmula molecular |
C14H29BO2 |
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
[(Z)-oct-1-enyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h11-14H,6-10H2,1-5H3/b12-11- |
Clave InChI |
OXGDIVNKSSEJAT-QXMHVHEDSA-N |
SMILES isomérico |
B(/C=C\CCCCCC)(OC(C)C)OC(C)C |
SMILES canónico |
B(C=CCCCCCC)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)



![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)



